PEG8-bis(C3-amine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PEG8-bis(C3-amine) is a small molecule compound composed of several functional groups. It contains a polyethylene glycol (PEG) chain with eight ethylene oxide units and two amine groups attached to a three-carbon chain . The hydrophilic PEG spacer increases solubility in aqueous media, and the amino groups are reactive with various functional groups such as carboxylic acids, activated NHS esters, and carbonyls .
Vorbereitungsmethoden
The synthesis of PEG8-bis(C3-amine) involves the reaction of polyethylene glycol with amine groups. The PEG chain is typically activated with a suitable reagent, such as an NHS ester, to facilitate the attachment of the amine groups. The reaction conditions often include a solvent like dimethylformamide (DMF) and a catalyst to promote the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
PEG8-bis(C3-amine) undergoes various chemical reactions, including:
Substitution Reactions: The amine groups can react with carboxylic acids to form amide bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Conjugation Reactions: The amine groups can conjugate with various functional groups, making it useful as a linker in drug development and other applications.
Wissenschaftliche Forschungsanwendungen
PEG8-bis(C3-amine) has a wide range of scientific research applications:
Chemistry: It is used as a conjugation linker to attach different molecules, enhancing solubility and stability.
Medicine: PEGylation, the process of attaching PEG chains to molecules, improves the pharmacokinetics and bioavailability of drugs.
Wirkmechanismus
The mechanism of action of PEG8-bis(C3-amine) involves its ability to act as a linker molecule. The PEG chain provides hydrophilicity, enhancing solubility in aqueous environments, while the amine groups facilitate conjugation with other molecules. This dual functionality makes it an effective tool in drug development and other applications .
Vergleich Mit ähnlichen Verbindungen
PEG8-bis(C3-amine) is unique due to its specific combination of a PEG chain and two amine groups. Similar compounds include:
PEG4-bis(C3-amine): A shorter PEG chain with similar functional groups.
PEG12-bis(C3-amine): A longer PEG chain with similar functional groups.
PEG8-bis(C2-amine): A similar PEG chain but with a shorter carbon chain between the amine groups.
These compounds differ in the length of the PEG chain and the carbon chain between the amine groups, affecting their solubility, reactivity, and applications.
Eigenschaften
Molekularformel |
C20H44N2O8 |
---|---|
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propan-1-amine |
InChI |
InChI=1S/C20H44N2O8/c21-3-1-5-23-7-9-25-11-13-27-15-17-29-19-20-30-18-16-28-14-12-26-10-8-24-6-2-4-22/h1-22H2 |
InChI-Schlüssel |
ASLLPKJLUBIQNN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)COCCOCCOCCOCCOCCOCCOCCOCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.